2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline

説明

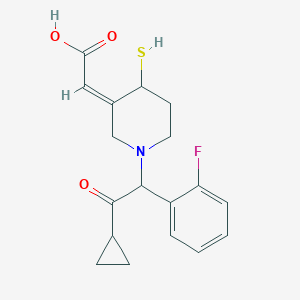

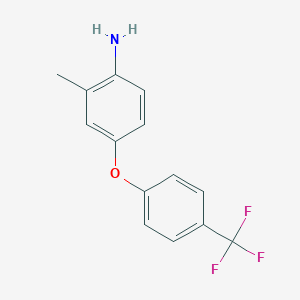

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline is a compound that has drawn interest due to its unique chemical structure and properties. The compound is notable for its trifluoromethyl and phenoxy groups, which contribute to its distinctive chemical behavior.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For example, Wen Zi-qiang studied the synthesis of a similar compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, starting from 3,4-dichloronitrobenzene, which underwent high pressure hydrolysis and reduction, followed by an addition reaction (Wen Zi-qiang, 2007). These steps indicate a complex synthesis process involving multiple reagents and conditions.

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline includes a trifluoromethyl group attached to a phenoxy ring. This structure imparts unique electronic and steric characteristics, influencing the compound’s reactivity and interactions.

Chemical Reactions and Properties

Compounds with similar structures exhibit interesting reactions. For instance, Qing-mei Wu et al. discussed the synthesis and characterization of related compounds, revealing insights into their reactivity and interaction with other chemical entities (Qing-mei Wu et al., 2021).

科学的研究の応用

Catalytic Oxidation

- Superparamagnetic Fe3O4 Nanoparticles for Catalytic Oxidation : Research has explored the use of superparamagnetic Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds, demonstrating their potential in environmental remediation processes. These nanoparticles exhibit good stability, reusability, and excellent catalytic ability to eliminate substituted phenolic and aniline compounds from solutions, highlighting their relevance in treating polluted water sources (Zhang et al., 2009).

Electrocatalytic Oxidation

- Degradation of Aniline by Electrocatalytic Oxidation : A study on the degradation of aniline in alkaline medium using an electrochemical reactor demonstrated the effectiveness of electrocatalytic oxidation in breaking down aniline into less harmful substances, thus providing a method for the treatment of wastewater containing aniline compounds (Li et al., 2003).

Synthesis of Hydroxy Metabolites

- Hydroxy Metabolites of Diclofenac : The synthesis and characterization of hydroxy metabolites of diclofenac, a commonly used nonsteroidal anti-inflammatory drug, were detailed, indicating the significance of these metabolites in understanding the drug's metabolism and potential toxicological impacts (Kenny et al., 2004).

Synthesis of Aniline Derivatives

- Synthesis of 3-Chloro-4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)-Ethoxy] Aniline : A study described the synthesis of a complex aniline derivative from 2-chloro-4-aminophenol, showcasing the chemical versatility and potential applications of aniline derivatives in the development of novel compounds with specific properties (Wen Zi-qiang, 2007).

Detection of Aniline Biomarkers

- Detection of 4-Aminophenol, a Biomarker for Aniline : Research on a bi-functionalized luminescent metal-organic framework for the highly sensitive detection of 4-aminophenol in urine demonstrated its potential in monitoring aniline exposure in humans, highlighting the importance of detecting environmental and occupational hazards (Jin & Yan, 2021).

Safety And Hazards

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline has several hazard statements including H312, H315, H319, H332, H335, indicating potential hazards upon contact with skin, eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-8-12(6-7-13(9)18)19-11-4-2-10(3-5-11)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZSBTYKZOAQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555119 | |

| Record name | 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline | |

CAS RN |

102766-74-5 | |

| Record name | 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)